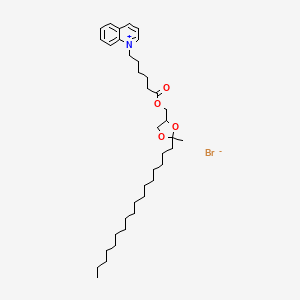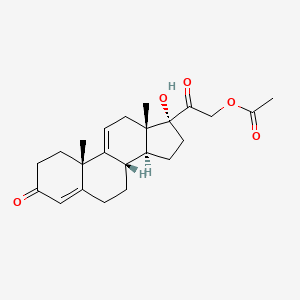
Anecortaveacetat
Übersicht
Beschreibung
Anecortave Acetat ist ein synthetischer Angiogenese-Hemmer, der hauptsächlich zur Behandlung der exsudativen (feuchten) altersbedingten Makuladegeneration eingesetzt wird. Es ist ein Analogon von Cortisol Acetat, das so modifiziert wurde, dass die 11-beta-Hydroxygruppe entfernt und eine 21-Acetatgruppe hinzugefügt wurde, was zu einer Verbindung führt, die keine Glukokortikoid- oder Mineralokortikoidaktivität aufweist .
Wissenschaftliche Forschungsanwendungen
Anecortave Acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Ophthalmologie: Es wird zur Behandlung der exsudativen altersbedingten Makuladegeneration verwendet, indem es die Angiogenese hemmt
Angiogeneseforschung: Seine Fähigkeit, das Blutgefäßwachstum zu hemmen, macht es zu einem wertvollen Werkzeug bei der Untersuchung der Angiogenese und verwandter Krankheiten.
Wirkmechanismus
Anecortave Acetat wirkt als antiangiogenes Mittel, indem es das Blutgefäßwachstum hemmt. Es verringert die extrazelluläre Protease-Expression und hemmt die Migration von Endothelzellen . Seine angiostatische Aktivität scheint nicht über einen der bekannten pharmakologischen Rezeptoren vermittelt zu werden. Stattdessen blockiert es Signale von mehreren Wachstumsfaktoren, indem es stromabwärts und unabhängig von den initiierenden angiogenen Stimuli wirkt .
Wirkmechanismus
Target of Action
Anecortave Acetate primarily targets the process of angiogenesis . It is an angiostatic agent, meaning it inhibits the growth of new blood vessels . This makes it particularly useful in treating conditions characterized by abnormal blood vessel growth, such as certain ocular diseases .
Mode of Action
Anecortave Acetate functions by inhibiting blood vessel growth. It achieves this by decreasing the expression of extracellular proteases and inhibiting endothelial cell migration . This unique mode of action allows it to block signals from multiple growth factors, acting downstream and independent of the initiating angiogenic stimuli .
Biochemical Pathways
Pharmacokinetics
It is known that the compound is rapidly hydrolyzed by esterases to pharmacologically active anecortave desacetate, and is further reductively metabolized to one major and several minor products that circulate .
Result of Action
The result of Anecortave Acetate’s action is the inhibition of neovascularization, which is induced by many different angiogenic factors . This leads to a decrease in abnormal blood vessel growth, which can be beneficial in treating conditions such as age-related macular degeneration and glaucoma .
Action Environment
The action of Anecortave Acetate can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly impact the efficacy of the treatment . Additionally, the complexity of a multi-drug regimen can also affect patient compliance and thus the overall effectiveness of the treatment .
Biochemische Analyse
Biochemical Properties
Anecortave Acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Cellular Effects
Anecortave Acetate has been evaluated as a potential therapy for dry-form age-related macular degeneration, as well as for reducing the intraocular pressure in eyes with ocular steroid injection-related glaucoma . It exerts its effects locally, migrating through sclera over approximately 270°, and acting at the level of the trabecular meshwork and ciliary body .
Molecular Mechanism
Anecortave Acetate functions by inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Temporal Effects in Laboratory Settings
The effects of Anecortave Acetate have been observed over time in laboratory settings. A statistically significant reduction in tumor burden was detected after a single periocular injection of Anecortave Acetate .
Dosage Effects in Animal Models
In animal models, the effects of Anecortave Acetate vary with different dosages. A significant reduction in tumor burden was observed when Anecortave Acetate and carboplatin were combined .
Metabolic Pathways
It is known that Anecortave Acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 .
Transport and Distribution
Anecortave Acetate is delivered via posterior juxtascleral depot (PJD) that delivers the drug onto the sclera near the macula . This delivery method allows for a decreased risk of intraocular infection as well as decreased risk for detachment of the retina .
Vorbereitungsmethoden
Anecortave Acetat kann aus einem 17-Oxosteroid synthetisiert werden. Der Syntheseweg beinhaltet die Reduktion der 11-beta-Hydroxygruppe an Cortisol unter Bildung einer Doppelbindung zwischen den Kohlenstoffen 9 und 11, gefolgt von der Addition einer Acetatgruppe an Kohlenstoff 21 . Dieser Prozess führt zu einem Molekül, dem die typischen entzündungshemmenden und immunsuppressiven Eigenschaften von Glukokortikoiden fehlen .
Analyse Chemischer Reaktionen
Anecortave Acetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Die Reduktion der 11-beta-Hydroxygruppe an Cortisol unter Bildung einer Doppelbindung zwischen den Kohlenstoffen 9 und 11.
Substitution: Die Addition einer Acetatgruppe an Kohlenstoff 21.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Phasentransferkatalysatoren und bestimmte Lösungsmittel unter Schutzgasatmosphäre von Stickstoff . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Anecortave Acetat selbst, das sich durch das Fehlen von Glukokortikoid- und Mineralokortikoidaktivität auszeichnet .
Vergleich Mit ähnlichen Verbindungen
Anecortave Acetat ähnelt in seiner chemischen Struktur dem Kortikosteroid Hydrocortisonacetat, weist jedoch keine Glukokortikoidaktivität auf . Andere ähnliche Verbindungen sind:
Hydrocortison Acetat: Ein Kortikosteroid mit entzündungshemmenden und immunsuppressiven Eigenschaften.
Cortisol Acetat: Ein weiteres Kortikosteroid mit ähnlichen Eigenschaften wie Hydrocortison Acetat.
Die Einzigartigkeit von Anecortave Acetat liegt in seiner Fähigkeit, die Angiogenese zu hemmen, ohne die typischen Nebenwirkungen, die mit Glukokortikoiden verbunden sind .
Eigenschaften
IUPAC Name |
[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPMEXLKGOSBF-GACAOOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046805 | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Anecortave acetate functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors. (Ophthalmology 2004;111:2316-7) RETAANE blocks signals from multiple growth factors because it acts downstream and independent of the initiating angiogenic stimuli and inhibits angiogenesis subsequent to the angiogenic stimulation. | |
| Record name | Anecortave acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7753-60-8 | |
| Record name | Anecortave | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7753-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anecortave acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007753608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anecortave acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANECORTAVE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0PC411K4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of anecortave acetate?
A1: While the exact mechanism remains unclear, research suggests that anecortave acetate exerts its effects through multiple pathways within the angiogenic cascade. It is believed to primarily function as an angiostatic agent, inhibiting the formation of new blood vessels. []
Q2: How does anecortave acetate differ from anti-VEGF agents in its mechanism of action?
A2: Unlike anti-VEGF agents that specifically target vascular endothelial growth factor (VEGF), anecortave acetate exhibits a broader mechanism, impacting various points within the angiogenic cascade rather than focusing on a single target. []
Q3: Does anecortave acetate influence gelatinase activity in retinoblastoma?
A3: Yes, studies in LH(BETA)T(AG) mice, a model for retinoblastoma, demonstrated that anecortave acetate treatment leads to a significant decrease in gelatinase activity one week post-treatment. This finding suggests that modulation of gelatinase activity might contribute to the drug's effect on tumor burden. []
Q4: Has a direct molecular target for anecortave acetate been identified?
A4: Yes, recent research using a yeast three-hybrid screen identified phosphodiesterase 6-delta (PDE6D) as a direct binding partner of anecortave acetate. PDE6D is involved in various cellular processes, and its overexpression in mouse eyes was found to elevate intraocular pressure (IOP). Interestingly, both anecortave acetate and its active metabolite, anecortave desacetate, reversed this IOP elevation. []
Q5: What is the molecular formula and weight of anecortave acetate?
A5: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of anecortave acetate. For this information, please refer to chemical databases or the manufacturer's documentation.
Q6: How long do effective levels of anecortave acetate persist in the macula after a single posterior juxtascleral depot injection?
A6: Research indicates that effective drug levels are maintained for approximately 6 months following a single posterior juxtascleral depot injection of anecortave acetate. []
Q7: What is the active metabolite of anecortave acetate?
A7: The active metabolite of anecortave acetate is AL-4940. Studies have investigated the transport and partitioning characteristics of AL-4940 in ocular tissues, providing insights into the drug's distribution within the eye. []
Q8: Has anecortave acetate shown efficacy in preclinical models of ocular angiogenesis?
A8: Yes, preclinical studies utilizing a rat model of retinopathy of prematurity demonstrated that anecortave acetate significantly inhibited pathological retinal angiogenesis without significantly affecting normal intraretinal vessels. []
Q9: Has anecortave acetate demonstrated efficacy in treating retinal tumors in animal models?
A9: Yes, studies utilizing the LH(BETA)T(AG) mouse model of retinoblastoma have shown that anecortave acetate, both as monotherapy and in combination with carboplatin, significantly reduced tumor burden. [, ]
Q10: What is the preferred method of administration for anecortave acetate in treating ocular conditions?
A10: Anecortave acetate is primarily administered as a posterior juxtascleral depot injection, delivering the drug directly to the target site and maintaining effective concentrations for an extended period. [, ]
Q11: Are there alternative routes of administration for anecortave acetate being explored?
A11: Yes, researchers are investigating the potential of an anterior juxtascleral depot injection of anecortave acetate for the treatment of glaucoma. Preliminary studies suggest that this method can effectively lower intraocular pressure (IOP) for up to 3 months. [, ]
Q12: What is the safety profile of anecortave acetate?
A12: Clinical trials have indicated a favorable safety profile for anecortave acetate with no serious treatment-related safety issues identified. []
Q13: Are there any known long-term effects associated with anecortave acetate treatment?
A13: The long-term effects of anecortave acetate are still being investigated. Continuous monitoring and further research are essential to fully understand the potential long-term impact of this drug.
Q14: Does anecortave acetate stimulate the growth of uveal melanoma cells in vitro?
A14: Studies examining the effect of anecortave acetate on uveal melanoma cell lines in vitro found no evidence of tumor cell growth stimulation. [] This finding suggests that it may be safe to use anecortave acetate to treat radiation retinopathy following uveal melanoma irradiation.
Q15: What are some alternative treatment options for conditions like AMD and retinoblastoma?
A15: Alternative therapies for AMD and retinoblastoma include:
- AMD: Photodynamic therapy with verteporfin, anti-VEGF agents (e.g., pegaptanib, ranibizumab, bevacizumab), thermal laser photocoagulation. [, , , , ]
- Retinoblastoma: Chemotherapy, external beam radiation therapy, plaque brachytherapy. [, ]
Q16: What are the potential advantages and disadvantages of anecortave acetate compared to other treatment options?
A16:
- Extended duration of action with a 6-month retreatment interval compared to more frequent injections required for some anti-VEGF agents. [, ]
- Favorable safety profile with no serious treatment-related adverse events reported in clinical trials. [, ]
- Limited efficacy compared to newer anti-VEGF therapies in terms of visual acuity improvement in AMD treatment. [, ]
- Requires a posterior juxtascleral depot injection, which is a more invasive procedure than topical application. []
Q17: Are there any specific tools or resources available for researchers studying anecortave acetate?
A17: Researchers can access various resources for studying anecortave acetate, including:
Q18: What are some of the key milestones in the development and research of anecortave acetate?
A18:
- Preclinical studies: Demonstrated antiangiogenic efficacy in various animal models of ocular diseases, including retinopathy of prematurity and choroidal neovascularization. [, ]
- Phase II clinical trials: Showed promising results in stabilizing vision and inhibiting lesion growth in patients with AMD. []
- Phase III clinical trials: While anecortave acetate did not meet the primary endpoint of non-inferiority to verteporfin in one trial, it highlighted the importance of exploring alternative administration routes and treatment combinations. []
- Identification of PDE6D as a molecular target: Provides valuable insights into the drug's mechanism of action and opens new avenues for research and development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


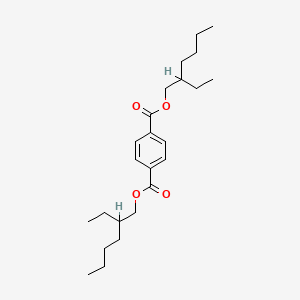
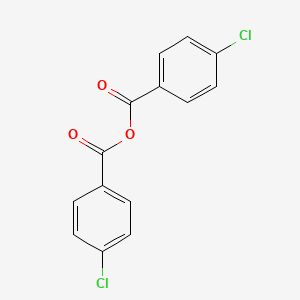

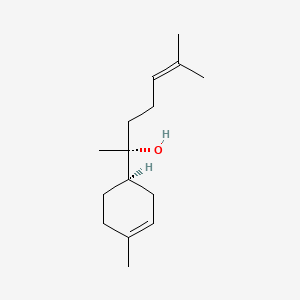

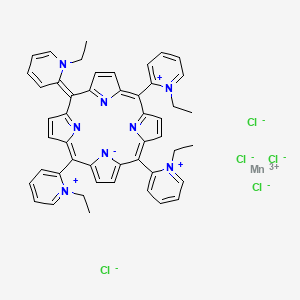

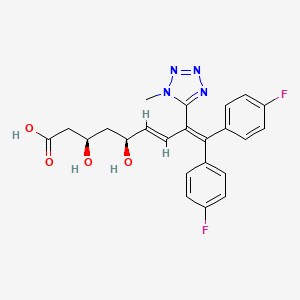
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
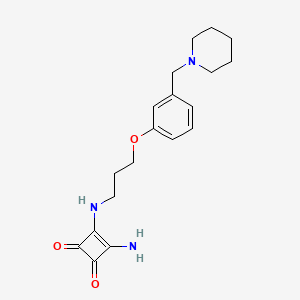
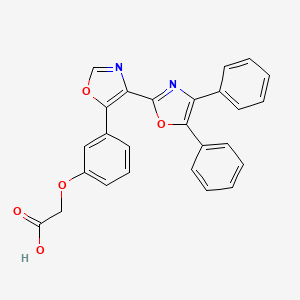
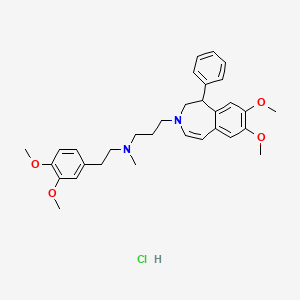
![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)
